2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid
Description
IUPAC Nomenclature and Molecular Formula
2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid possesses the molecular formula C₆H₈N₂O₄ with a molecular weight of 172.14 grams per mole. The compound is registered under Chemical Abstracts Service number 1311314-41-6, providing definitive identification within chemical databases. The IUPAC nomenclature system designates this compound as (2,4-dioxotetrahydro-1(2H)-pyrimidinyl)acetic acid, reflecting its systematic structural organization.
The InChI (International Chemical Identifier) representation provides precise structural encoding as InChI=1S/C6H8N2O4/c9-4-1-2-8(3-5(10)11)6(12)7-4/h1-3H2,(H,10,11)(H,7,9,12), while the corresponding InChI key is designated as OPTZZLGXCKKKNR-UHFFFAOYSA-N. These standardized identifiers ensure unambiguous chemical communication across research platforms and databases. The Simplified Molecular Input Line Entry System representation appears as OC(=O)CN1CCC(=O)NC1=O, providing a linear notation for computational applications.
Alternative nomenclature includes 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid and 1(2H)-pyrimidineacetic acid, tetrahydro-2,4-dioxo-, demonstrating the systematic relationship to pyrimidine-based structures. The compound maintains consistent structural identity across various chemical databases, with MDL number MFCD18483233 serving as an additional unique identifier.
Core Structural Features (Barbituric Acid Derivative)
The fundamental structural architecture of this compound derives from the barbituric acid framework, establishing it as a significant member of the barbiturate derivative family. Barbituric acid, the parent compound with molecular formula C₄H₄N₂O₃, consists of a pyrimidine heterocyclic skeleton substituted with oxo groups at the 2-, 4-, and 6-positions. This foundational structure provides the chemical basis for understanding the derivative compound's electronic and conformational properties.
The target compound extends the barbituric acid core through the incorporation of an acetic acid substituent at the nitrogen position, fundamentally altering its chemical behavior and biological potential. The six-membered diazinane ring system maintains the characteristic nitrogen-containing heterocycle while accommodating the carboxylic acid functionality. This structural modification introduces additional hydrogen bonding capabilities and modifies the overall molecular polarity compared to the parent barbituric acid structure.
The presence of multiple carbonyl groups within the structure creates significant opportunities for intramolecular and intermolecular hydrogen bonding interactions. The dioxo substitution pattern at positions 2 and 4 of the diazinane ring establishes a framework conducive to tautomeric interconversion, particularly involving proton transfer between nitrogen and oxygen atoms. These structural elements contribute to the compound's stability and reactivity profile in various chemical environments.
Comparative analysis with related structures reveals that the compound shares significant structural homology with other barbituric acid derivatives while maintaining unique chemical properties through its acetic acid substitution. The heterocyclic ring system provides aromatic character and electron delocalization opportunities that influence both molecular stability and chemical reactivity patterns.
Computational Analysis of Tautomer Stability (DFT Studies)
Density Functional Theory computational investigations provide crucial insights into the relative stability and electronic properties of various tautomeric forms of barbituric acid derivatives, offering theoretical frameworks applicable to understanding this compound behavior. Comprehensive computational studies utilizing multiple theoretical levels including Hartree-Fock 6-31G, MP2/6-31G, B3LYP/6-31G, and B3PW91/6-31G methods have established fundamental principles governing tautomeric stability in barbituric acid systems.
Research employing the WB97XD/6-31+G** computational level has systematically examined ten distinct tautomeric forms of barbituric acid, designated as BA1 through BA10, revealing significant variations in structural stability and electronic properties. The computational analysis identified BA1, representing the pure keto form, as the most thermodynamically stable configuration, while BA3 and BA7 demonstrated the lowest stability with associated ring structure disruption during tautomeric conversion processes.
| Tautomer | Relative Stability | Structural Characteristics | Ring Integrity |
|---|---|---|---|
| BA1 (keto form) | Highest stability | Pure keto configuration | Maintained |
| BA2-BA6 | Intermediate stability | Keto-enol mixtures | Maintained |
| BA3 | Lowest stability | Keto-enol form | Disrupted |
| BA7 | Lowest stability | Keto-enol form | Disrupted |
| BA8-BA10 | Variable stability | Keto-enol mixtures | Maintained |
The computational methodology reveals that tautomeric conversion processes requiring ring structure disruption demand substantially higher activation energies, making such transformations less favorable under typical experimental conditions. However, environmental energy sources including thermal activation, photochemical processes, or chemical catalysis may provide sufficient energy for accessing these less stable tautomeric forms.
B3LYP density functional calculations have demonstrated that the tri-keto form consistently represents the most stable tautomeric configuration, followed by 4-hydroxy and 2-hydroxy forms in barbituric acid systems. All investigated tautomeric reactions demonstrate endothermic character, with electron correlation effects reducing energy barriers and decreasing the endothermic nature of these transformations. The inclusion of solvent effects through Self-Consistent Reaction Field theory at the HF/6-31G* level provides additional insights into tautomeric behavior in polar media.
Frontier molecular orbital analysis reveals significant electronic property variations among different tautomeric forms, affecting molecular reactivity and interaction potential. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy differences, fundamental gap energies, and electrostatic potential distributions demonstrate measurable changes across tautomeric configurations. Atomic-scale quadrupole coupling constant calculations provide detailed information about local electronic environments and their response to tautomeric conversion processes.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c9-4-1-2-8(3-5(10)11)6(12)7-4/h1-3H2,(H,10,11)(H,7,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTZZLGXCKKKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Alanine Derivatives to Diazinane Ring
A common route involves the transformation of β-alanine derivatives into the hexahydropyrimidine (diazinane) ring system. For example, β-alanine derivatives can be converted into N-substituted ureido or thioureido acids, which undergo cyclization to form 2,4-dioxo-1,3-diazinan-1-yl compounds.
- Step 1: β-Alanine (or its esters) is reacted with carbamide or potassium/sodium thiocyanates in acidic medium to form ureido or thioureido acids.
- Step 2: These intermediates cyclize to form the diazinane ring with 2,4-dioxo substitution.
This method was demonstrated in the synthesis of 4-(2,4-dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide derivatives, which are structurally related to the target compound.
Esterification and Hydrazinolysis
To facilitate hydrazide formation, the carboxylic acid group of β-alanine derivatives is often converted into esters by refluxing with methanol. The ester then undergoes hydrazinolysis to give hydrazides, which are key intermediates for ring formation.
- Example: Acid is refluxed in methanol to form the methyl ester.
- Subsequently: The ester is treated with hydrazine hydrate to yield the corresponding hydrazide.
- Cyclization: The hydrazide can then cyclize under suitable conditions to form the diazinane ring.
This approach enhances the ease of ring formation compared to direct use of acids.
Reaction with Thiosemicarbazide and Other Cyclizing Agents
Thiosemicarbazide can be used to convert esters or acids into thio analogues of diazinane derivatives, which can then be cyclized under acidic conditions.
N-Alkylation of Diazinane Ring Nitrogen with Acetic Acid Derivatives
The introduction of the acetic acid side chain at the nitrogen atom of the diazinane ring can be achieved by N-alkylation reactions.
- For example, reaction of the diazinane nitrogen with chloroacetic acid or its derivatives under basic or solvent-free conditions leads to the formation of 2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid.
- Solvent-free protocols using bases such as potassium carbonate have been developed to minimize environmental impact and improve yields.
Solvent-Free Synthesis Protocols
Recent advances include solvent-free synthesis methods that reduce hazardous solvent use:
- Imidazole derivatives have been alkylated with tert-butyl chloroacetate in the presence of powdered potassium carbonate without solvents.
- The resulting tert-butyl esters are hydrolyzed and acidified to give the acetic acid derivatives.
- Although this example is for imidazole analogues, similar methods can be adapted for diazinane derivatives due to analogous nucleophilic nitrogen atoms.
Summary Table of Preparation Methods
Research Findings and Yields
- The cyclization reactions to form the diazinane ring typically proceed with moderate to good yields (50–80%), depending on the specific substituents and reaction conditions.
- Esterification and hydrazinolysis steps are efficient and improve the overall yield of diazinane derivatives.
- Solvent-free N-alkylation methods have demonstrated yields of up to 84% for related compounds, with simplified work-up and reduced environmental impact.
- The presence of keto groups in the diazinane ring is confirmed by characteristic proton NMR signals (e.g., NH singlets at ~10.5 ppm), indicating successful formation of the 2,4-dioxo moiety.
Analytical Characterization
- Proton NMR spectroscopy is a key tool in confirming the formation of the diazinane ring and the presence of the 2,4-dioxo groups.
- IR spectroscopy shows characteristic carbonyl stretches corresponding to the keto groups.
- Mass spectrometry and elemental analysis confirm molecular weight and composition.
- Crystallization and purification steps often involve solvents such as n-butanol or DMF:water mixtures to obtain pure compounds.
Chemical Reactions Analysis
2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles, leading to the formation of esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid has been studied for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds allows it to be explored for:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens. Research indicates that modifications to the diazinan structure can enhance efficacy against resistant strains of bacteria .
- Anticancer Properties : Some studies have indicated that this compound may interact with cellular pathways involved in cancer progression. Its ability to inhibit specific enzymes related to tumor growth is currently under investigation .
Biochemistry
In biochemistry, the compound's role as a potential enzyme inhibitor has been highlighted:
- Enzyme Inhibition : The dioxo group in the diazinan structure may allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property could be harnessed for drug design aimed at metabolic disorders .
Material Science
The unique chemical properties of this compound make it relevant in material science:
- Polymer Synthesis : Researchers are exploring its use in synthesizing polymers with specific mechanical and thermal properties. The incorporation of diazinan structures into polymer matrices could lead to materials with enhanced durability and functionality .
Case Studies
Several case studies have been conducted to explore the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The 1,3-diazinan-2,4-dione core can be modified by replacing the diazinan ring with other heterocycles or introducing spiro systems. Key examples include:
Key Observations :
Substituent Effects on Bioactivity
Substituents on the acetic acid moiety or heterocycle significantly influence pharmacological profiles:
Key Observations :
- Phenoxy groups (e.g., LPV-precursor P-2) enhance antitumoral specificity by distinguishing cancer stem cells (CSCs) from normal cells .
- Halogenation (e.g., fluorine in ) improves binding affinity and bioavailability through electronic effects .
Pharmacological and Physicochemical Properties
Antitumor Activity
Enzyme Inhibition
| Compound Name | Target Enzyme | Activity | Reference |
|---|---|---|---|
| Zenarestat | Aldose reductase | Potent inhibitor under oxidative stress | |
| JF0048 | Aldose reductase | Synthesized via literature methods |
Physicochemical Properties
- Solubility: Diazinan-sulfonamide () is recrystallized from methanol, indicating moderate polarity .
- Lipophilicity : Spiro-diazinan derivatives () may exhibit increased logP due to alkyl groups .
Biological Activity
Overview
2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid, with the molecular formula CHNO, is a compound that has garnered attention for its potential biological activities. It is characterized by a diazinane ring structure which contributes to its unique properties and possible applications in medicinal chemistry.
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include the reaction of a suitable diamine with diacid derivatives. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives useful in biological studies .
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It is believed to interact with specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism may contribute to its potential therapeutic effects in various diseases .
Antimicrobial Properties
The compound has been studied for its antimicrobial activity against a range of pathogens. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Potential Therapeutic Applications
Ongoing research is exploring the potential of this compound in drug development. Its unique structure allows for modifications that could enhance its biological activity or reduce toxicity. Studies are being conducted to evaluate its effectiveness in treating conditions such as infections and possibly cancer .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds. Below is a table summarizing key differences and similarities between this compound and related diazinane derivatives.
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| This compound | Diazinane derivative | Antimicrobial, enzyme inhibition |
| 2-(2,4-Dioxo-1,3-diazinan-1-yl)propanoic acid | Diazinane derivative | Antimicrobial |
| 4-(2,4-Dioxo-1,3-diazinan-1-yl)butanoic acid | Diazinane derivative | Antimicrobial |
Case Studies
Several case studies have highlighted the biological potential of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
- Toxicity Assessments : Toxicity studies conducted on mammalian cell lines indicated that the compound exhibited low cytotoxicity at therapeutic concentrations, supporting its safety profile for further development .
- Mechanistic Studies : Research into the mechanism of action revealed that the compound might inhibit specific metabolic pathways in bacteria, leading to cell death without significantly affecting human cells .
Q & A
Q. How can researchers design a synthetic route for 2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid?
Methodological Answer: A rational synthesis strategy involves leveraging diazinane ring formation and acetic acid side-chain coupling. For example:
Diazinanone Core Synthesis : Start with a substituted urea or thiourea derivative to form the 1,3-diazinan-2,4-dione ring via cyclization under acidic or basic conditions (e.g., using HCl or KOH).
Acetic Acid Functionalization : Introduce the acetic acid moiety via nucleophilic substitution or coupling reactions (e.g., alkylation with bromoacetic acid derivatives).
Purification : Use column chromatography or recrystallization to isolate the product.
Key Considerations: Optimize reaction temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for coupling steps). Reference analogous syntheses of diazinane derivatives in PubChem .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the diazinan ring protons (δ 4.0–5.5 ppm for NH groups) and acetic acid protons (δ 3.5–4.0 ppm for CH).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm) and N-H bending (1550–1650 cm).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···O and C–H···F bonds observed in related structures) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
Advanced Research Questions
Q. How can computational methods improve reaction design for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and reaction pathways. For example, calculate energy barriers for cyclization steps to optimize catalyst selection .
- Machine Learning : Train models on reaction databases (e.g., PubChem) to predict solvent effects or side reactions.
- Reaction Network Analysis : Apply software like Chematica to map plausible synthetic routes and avoid kinetic traps.
Q. How do structural modifications (e.g., fluorination) affect biological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs with halogen substitutions (e.g., fluorine at the phenyl ring) and test their binding affinity to target enzymes (e.g., proteases).
- Molecular Docking : Use AutoDock Vina to simulate interactions with active sites. For instance, fluorinated analogs may enhance binding via hydrophobic effects .
- In Vitro Assays : Compare IC values of parent and modified compounds in enzyme inhibition assays.
Q. How should researchers address contradictions in reported reaction yields?
Methodological Answer:
- Controlled Replication : Reproduce reactions under varying conditions (e.g., inert vs. ambient atmosphere) to isolate variables.
- Kinetic Profiling : Monitor reaction progress via HPLC or in situ IR to identify intermediate decomposition pathways.
- Solvent Screening : Test polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., toluene) to resolve discrepancies in cyclization efficiency .
Data-Driven Research Questions
Q. What strategies optimize crystallization for X-ray analysis?
Methodological Answer:
- Solvent Evaporation : Use slow evaporation in ethanol/water mixtures to grow single crystals.
- Seeding : Introduce microcrystals from analogous compounds (e.g., benzothiazinone derivatives) to induce nucleation .
- Temperature Gradients : Perform crystallization at 4°C to reduce molecular motion and enhance lattice formation.
Q. How can researchers validate the compound’s stability under biological conditions?
Methodological Answer:
- pH Stability Tests : Incubate the compound in buffers (pH 2–10) and analyze degradation via LC-MS.
- Plasma Stability Assays : Expose to human plasma at 37°C and quantify remaining intact compound over 24 hours.
- Metabolite Profiling : Use high-resolution mass spectrometry to identify oxidation or hydrolysis byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
